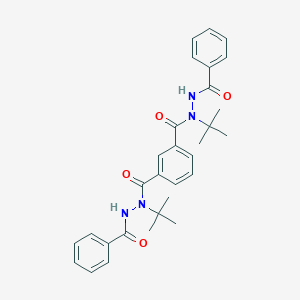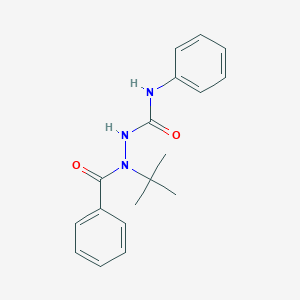![molecular formula C13H11Br2NO B295453 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline is a chemical compound that belongs to the class of furoquinolines. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline is not fully understood. However, it has been suggested that it exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. It may also modulate the expression of certain genes involved in cancer cell growth and proliferation. Additionally, it has been found to possess anti-inflammatory and anti-microbial properties, which may be attributed to its ability to inhibit certain enzymes and proteins.
実験室実験の利点と制限
One of the major advantages of using 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline in lab experiments is its potential to inhibit cancer cell growth and proliferation. This makes it a valuable tool for studying the mechanisms of cancer cell death and developing new anti-cancer drugs. However, one of the limitations of using this compound is its toxicity, which may limit its application in certain experiments.
将来の方向性
There are several future directions for research on 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline. One of the areas of focus is the development of new drugs based on this compound for the treatment of cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action and biochemical effects of this compound. Finally, the synthesis method of this compound can be optimized to improve its yield and purity.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline involves a series of chemical reactions. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The resulting intermediate is then treated with a brominating agent to obtain the final product.
科学的研究の応用
4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anti-cancer activity by inhibiting the growth of various cancer cell lines. Additionally, it has been found to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the development of new drugs.
特性
分子式 |
C13H11Br2NO |
|---|---|
分子量 |
357.04 g/mol |
IUPAC名 |
4-bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline |
InChI |
InChI=1S/C13H11Br2NO/c1-7-2-3-11-9(4-7)12-10(13(15)16-11)5-8(6-14)17-12/h2-4,8H,5-6H2,1H3 |
InChIキー |
MWUYARNFAOQTSV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C3=C2OC(C3)CBr)Br |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C3=C2OC(C3)CBr)Br |
溶解性 |
9.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)

![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)



![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino){3-nitrophenyl}methylphosphonate](/img/structure/B295397.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![1-[Tert-butyl-[(3,5-dimethylphenyl)-oxomethyl]amino]-3-(4-chlorophenyl)urea](/img/structure/B295402.png)

